molecular formula C17H16N2OS B2951223 N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide CAS No. 946360-62-9

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide

Cat. No.: B2951223
CAS No.: 946360-62-9
M. Wt: 296.39
InChI Key: AJVYOLCVRBFNIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide typically involves the condensation of 2,6,8-trimethylquinoline with thiophene-2-carboxylic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6,8-trimethylquinoline: Shares the quinoline core but lacks the thiophene moiety.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the quinoline structure.

Uniqueness

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is unique due to its combined quinoline and thiophene structures, which may confer a distinct set of chemical and biological properties .

Properties

IUPAC Name

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-7-11(2)16-13(8-10)14(9-12(3)18-16)19-17(20)15-5-4-6-21-15/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVYOLCVRBFNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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